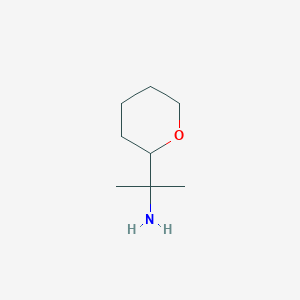

2-(Oxan-2-yl)propan-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(oxan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,9)7-5-3-4-6-10-7/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTOWFGYIUTPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506878-85-8 | |

| Record name | 2-(oxan-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification and Nomenclature Within Tetrahydropyran Amine Scaffolds

The compound 2-(Oxan-2-yl)propan-2-amine belongs to a class of organic molecules characterized by a tetrahydropyran (B127337) (THP) ring linked to an amine group. The tetrahydropyran skeleton is a common structural unit found in a variety of biologically active natural products. acs.org Its IUPAC name, 2-(tetrahydro-2H-pyran-2-yl)propan-2-amine, precisely describes its molecular architecture. sigmaaldrich.com

The core of this molecule is the "oxan" ring, a six-membered saturated heterocycle containing one oxygen atom. This is substituted at the second position with a propan-2-amine group. The amine group is attached to the secondary carbon of the propane (B168953) chain, which in turn is bonded to the oxan ring. This arrangement classifies it as a primary amine attached to a tertiary carbon, a structural motif that can present unique synthetic challenges and stereochemical considerations.

The table below details the key structural identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-(tetrahydro-2H-pyran-2-yl)propan-2-amine sigmaaldrich.com |

| CAS Number | 1506878-85-8 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C8H17NO sigmaaldrich.combldpharm.com |

| Molecular Weight | 143.23 g/mol sigmaaldrich.com |

| SMILES Code | CC(N)(C1OCCCC1)C bldpharm.com |

| InChI Key | DHTOWFGYIUTPJG-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Current Research Trajectories for Amine Substituted Cyclic Ethers

Current research into amine-substituted cyclic ethers is largely driven by their potential as building blocks in the synthesis of complex molecules and as scaffolds for new pharmaceuticals. Several key research trajectories can be identified:

Development of Novel Synthetic Methodologies: A significant area of research is focused on developing efficient and stereoselective methods for the synthesis of amine-substituted cyclic ethers. This includes the use of metal-based catalysts and organocatalysis to control the formation of these structures. acs.orgnih.govmdpi.com For instance, methods like the reductive amination of cyclic ethers and the cyclization of alkenyl amines are being explored and refined. thieme-connect.comrsc.org

Application in Drug Discovery: The tetrahydropyran-amine scaffold is being actively investigated in the context of drug discovery. For example, derivatives of 4-aminotetrahydropyran (B1267664) have been synthesized and evaluated for their potential use in creating compound libraries for screening against various biological targets. sygnaturediscovery.comnih.gov The incorporation of this scaffold into larger molecules has been shown to be a successful strategy in the development of inhibitors for enzymes such as PDE2. google.com

Exploration of Structure-Activity Relationships (SAR): Researchers are systematically modifying the structure of amine-substituted cyclic ethers to understand how changes in stereochemistry, substitution patterns, and the nature of the amine and cyclic ether components influence biological activity. This includes the synthesis and testing of various isomers and analogues. A study on ionizable lipids for mRNA delivery, for instance, explored how modifying the cyclic ether head group and its attachment to the amine influences delivery efficiency. nih.gov

Investigation of Conformational Effects: The conformational rigidity of the tetrahydropyran (B127337) ring, combined with the flexibility of the amine-containing substituent, leads to complex conformational landscapes. Understanding these conformational preferences is crucial for designing molecules that can adopt the correct orientation to bind to a biological target.

An in-depth exploration of the advanced synthetic methodologies for producing 2-(oxan-2-yl)propan-2-amine and its related analogues reveals a sophisticated landscape of chemical strategies. These methods range from the ground-up construction of the core heterocyclic structure to the precise functionalization and stereochemical control of the final molecule.

Advanced Spectroscopic Techniques for Structural and Conformational Elucidation of 2 Oxan 2 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-(Oxan-2-yl)propan-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the chemical environment of each atom, their connectivity, and spatial relationships.

Predicted ¹H NMR Data: The proton spectrum is expected to reveal signals for the oxane ring protons, the two methyl groups, and the amine protons. The protons on the oxane ring (positions 3, 4, 5, and 6) would appear as complex multiplets due to diastereotopicity and spin-spin coupling. The proton at C2, being an acetal-like proton, is anticipated to be the most downfield of the ring protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H2 (CH) | 3.2 - 3.5 | Multiplet | 1H |

| H6 (CH₂) | 3.4 - 4.0 | Multiplet | 2H |

| H3, H4, H5 (CH₂) | 1.3 - 1.8 | Multiplet | 6H |

| C(CH₃)₂ | 1.1 - 1.3 | Singlet | 6H |

| NH₂ | 1.2 - 2.0 | Broad Singlet | 2H |

Predicted ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The carbon atom C2, bonded to both the ring oxygen and the quaternary amine-bearing carbon, is expected to be the most downfield among the sp³ carbons of the ring. The C7 carbon, being a quaternary carbon attached to a nitrogen atom, will also show a characteristic downfield shift.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C2 | 75 - 80 | CH |

| C6 | 65 - 70 | CH₂ |

| C7 | 50 - 55 | C |

| C4 | 30 - 35 | CH₂ |

| C3 | 25 - 30 | CH₂ |

| C5 | 20 - 25 | CH₂ |

| C8, C9 | 20 - 25 | CH₃ |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and stereochemistry. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. chemicalbook.com It would confirm the assignment of each CH and CH₂ group by linking the proton and carbon chemical shifts listed in the tables above. For instance, it would show a cross-peak between the proton signal at ~3.3 ppm (H2) and the carbon signal at ~78 ppm (C2).

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. chemicalbook.com For this compound, it would show correlations between H2 and the H3 protons, and between the protons at H5 and H6, confirming their adjacency within the oxane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over 2-4 bonds). chemicalbook.com This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would include those from the methyl protons (H8/H9) to the quaternary carbon C7 and the acetal (B89532) carbon C2, confirming the structure of the 2-aminopropane unit and its attachment point to the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. acs.org For this molecule, a key application would be to determine the relative orientation of the 2-aminopropane substituent. A NOESY correlation between the H2 proton and the axial protons at H4 and H6 would indicate an equatorial position for the substituent. Conversely, correlations to the equatorial protons at these positions would suggest an axial substituent.

The tetrahydropyran (B127337) ring is not planar and exists predominantly in a chair conformation. This gives rise to the possibility of ring inversion, where axial and equatorial substituents interchange their positions. Variable-temperature (VT) NMR is the primary technique used to study such dynamic processes. chemicalbook.com

For this compound, the oxane ring is expected to undergo a rapid chair-to-chair interconversion at room temperature. This rapid exchange would result in averaged NMR signals. As the temperature is lowered, this ring flip slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons (and carbons) would broaden and then resolve into separate, distinct signals for each conformer. acs.orgcdnsciencepub.com

Studies on similar 2-substituted tetrahydropyrans have shown that the conformational equilibrium can be "frozen" at low temperatures (e.g., 156 K), allowing for the direct observation and quantification of individual conformers by ¹³C NMR. cdnsciencepub.com The energy barrier for this ring inversion can be calculated from the coalescence temperature, providing quantitative data on the conformational stability. cdnsciencepub.com The preference for the bulky 2-aminopropane group to be in the equatorial position to minimize steric hindrance would be expected, but this can be confirmed and quantified through VT-NMR experiments.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. mdpi.com These techniques are complementary and provide a characteristic vibrational fingerprint of the molecule.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the vibrations of its key functional groups.

N-H Vibrations: As a primary amine, the molecule will exhibit characteristic N-H stretching vibrations. In the IR spectrum, this typically appears as a medium-intensity doublet in the range of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected to produce a medium to strong band around 1580-1650 cm⁻¹.

C-H Vibrations: Strong absorptions due to the stretching of sp³ C-H bonds will be present in the 2850-3000 cm⁻¹ region.

C-O Vibrations: The C-O-C asymmetric stretching vibration of the ether linkage within the oxane ring is expected to produce a strong, characteristic band in the IR spectrum, typically around 1080-1150 cm⁻¹.

C-N Vibrations: The C-N stretching vibration for aliphatic amines occurs in the 1020-1250 cm⁻¹ region. This absorption is often of medium to weak intensity.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (doublet) |

| C-H Stretch | Alkane (sp³) | 2850 - 3000 | Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium - Strong |

| C-H Bend | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-O Stretch | Ether (cyclic) | 1080 - 1150 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium - Weak |

The region of the vibrational spectrum below 1500 cm⁻¹ is known as the fingerprint region. This area contains a complex series of absorptions arising from numerous bending and stretching vibrations of the carbon skeleton (C-C, C-O, C-N) and C-H bonds. ias.ac.in

Correlation with Computational Vibrational Frequencies

The vibrational spectrum of this compound, obtainable through techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of its functional groups. mdpi.comscirp.org A more profound understanding of this spectrum can be achieved by correlating the experimental frequencies with those predicted by computational methods. arxiv.org

Theoretical calculations, typically employing density functional theory (DFT) methods, can model the vibrational modes of the molecule. arxiv.org For a molecule like this compound, key vibrational modes would include the N-H stretching of the primary amine group, C-H stretching of the alkyl portions and the oxane ring, C-N stretching, and the C-O-C stretching of the ether linkage within the oxane ring.

The correlation between experimental and computationally predicted vibrational frequencies allows for a more definitive assignment of the observed spectral bands. Discrepancies between the two can often be reconciled by considering the physical state of the sample (gas, liquid, or solid) and the specific computational model and basis set used. scirp.org This correlative approach is invaluable for confirming the molecular structure and understanding the conformational dynamics of the oxane ring and the propan-2-amine substituent.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| N-H Bend (Scissoring) | 1590-1650 | |

| C-N Stretch | 1020-1250 | |

| Alkyl C-H | C-H Stretch | 2850-2960 |

| C-H Bend | 1350-1470 | |

| Ether (C-O-C) | C-O-C Asymmetric Stretch | 1070-1150 |

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound. This technique can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, typically within a few parts per million (ppm). Such precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the expected molecular formula is C₈H₁₇NO. HRMS would confirm this by providing an accurate mass that distinguishes it from other potential isobaric compounds with different elemental formulas.

Fragmentation Pathway Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can elucidate the structure of this compound through the analysis of its fragmentation patterns. libretexts.orgmiamioh.edu Upon ionization, the molecular ion can undergo characteristic fragmentation, providing valuable structural information.

For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the loss of a methyl radical to form a stable iminium ion. Another likely fragmentation would involve the cleavage of the bond connecting the propan-2-amine moiety to the oxane ring. The fragmentation of the oxane ring itself would also produce a series of characteristic ions. The analysis of these fragmentation pathways provides a roadmap to the molecule's connectivity. docbrown.info

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [M-CH₃]⁺ | [(CH₃)C(NH₂)-Oxane]⁺ | α-cleavage, loss of a methyl radical |

| [C₅H₉O]⁺ | Oxanyl cation | Cleavage of the C-C bond between the ring and side chain |

| [C₃H₈N]⁺ | Isopropylamine cation | Cleavage of the C-C bond between the ring and side chain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the formation of a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the oxane ring (e.g., chair or boat) and the spatial orientation of the propan-2-amine substituent relative to the ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amine group, would be elucidated.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The presence of a chiral center at the C2 position of the oxane ring means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as circular dichroism (CD), are essential for characterizing these stereoisomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A non-racemic sample of this compound would be expected to exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum with that predicted from quantum chemical calculations, the absolute stereochemistry of the enantiomers can be assigned. This technique is particularly valuable for confirming the enantiomeric purity of the compound.

Computational Chemistry and Theoretical Modeling of 2 Oxan 2 Yl Propan 2 Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 2-(oxan-2-yl)propan-2-amine are pivotal to its chemical reactivity and physical properties. Advanced computational methods provide a quantitative description of these features.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For this compound, DFT calculations, utilizing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be employed to determine the optimized molecular geometry and electronic energy.

These calculations yield crucial data, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Hypothetical DFT results for this compound are presented in Table 1.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edu This analysis provides a detailed picture of the electron density distribution and the interactions between different parts of the molecule. dergipark.org.trmdpi.com

For this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov These interactions, often referred to as hyperconjugation, play a significant role in determining the molecule's structure and reactivity. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds can be evaluated. A summary of potential key NBO interactions is provided in Table 2.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ*(C-C) | 3.5 |

| LP (O) | σ*(C-C) | 2.1 |

Note: E(2) represents the stabilization energy. The data is hypothetical and for illustrative purposes.

The electrostatic potential (ESP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net This map provides a clear indication of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of this compound, the ESP surface would be expected to show a negative potential (typically colored red) around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. Conversely, a positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amine group and the aliphatic portions of the molecule. This information is crucial for predicting how the molecule will interact with other molecules, such as in receptor binding or solvation.

Conformational Landscape and Energetics

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Understanding this conformational landscape is essential for a complete picture of its properties.

To explore the vast conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques. mdpi.com MM methods use a simpler, classical mechanics-based approach to calculate the potential energy of different conformations, making them suitable for scanning a large number of possibilities.

MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. mdpi.com These simulations can reveal the preferred orientations of the propan-2-amine and oxane rings relative to each other.

Through conformational searches using MM and subsequent geometry optimization and energy calculations with a higher level of theory (like DFT), the most stable conformations (local minima on the potential energy surface) of this compound can be identified.

The relative energies of these stable conformers indicate their population at a given temperature. Furthermore, the energy barriers for rotation around key bonds, such as the bond connecting the oxane ring to the propan-2-amine group, can be calculated. This information is vital for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site. A hypothetical energy profile for the rotation around a key bond is presented in Table 3.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60 | 0.0 |

| 2 | 180 | 1.2 |

Note: The dihedral angle refers to the rotation around a specific bond. The data is hypothetical.

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry provides powerful tools for investigating the dynamics of chemical reactions involving this compound at a molecular level. By modeling reaction mechanisms, researchers can gain insights into the formation of products, the stability of intermediates, and the energetic barriers that govern reaction rates. These theoretical studies are essential for understanding reactivity and designing new synthetic pathways.

Computational Elucidation of Transition States and Reaction Pathways

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Computational methods, particularly Density Functional Theory (DFT), are employed to identify the stable structures of reactants, products, and any intermediates. Crucially, these methods can locate and characterize transition states (TS), which are the highest energy points along a reaction pathway.

For a reaction involving this compound, a typical computational workflow involves:

Geometry Optimization: The three-dimensional structures of the reactant(s) and proposed product(s) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the PES that connects the reactants to the products. This structure represents the transition state.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized structures. A stable molecule (reactant, product, intermediate) will have all real (positive) frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure. This traces the reaction pathway downhill on the PES, confirming that the identified TS correctly connects the desired reactants and products.

In studies of similar sterically hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), DFT calculations have been used to investigate reaction mechanisms, for instance, with carbon dioxide. researchgate.net These studies reveal the step-by-step process, including the formation of zwitterionic intermediates and their subsequent transformation into carbamates or bicarbonates. researchgate.net A similar approach would be applied to elucidate the reaction pathways of this compound with various electrophiles.

Prediction of Activation Energies and Rate Constants

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for the reaction can be determined as the energy difference between them.

Activation Energy (Ea) = E(Transition State) - E(Reactants)

This value represents the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate. Computational models can predict activation energies with increasing accuracy, aiding in the comparison of different potential reaction pathways. nih.govchemrxiv.org The pathway with the lowest activation energy is generally the most kinetically favorable.

With the calculated activation energy, the reaction rate constant (k) can be estimated using Transition State Theory (TST). The Eyring equation is a cornerstone of TST:

k = (κ * kBT / h) * e^(-ΔG‡ / RT)

Where:

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

Computational chemistry software can calculate the necessary thermodynamic properties to solve this equation, providing a theoretical prediction of the reaction rate. In recent years, machine learning and deep learning models have also emerged as powerful tools for rapidly predicting activation energies across a wide range of reaction types without the need for extensive quantum mechanical calculations for every new reaction. nih.govdntb.gov.ua

Solvation Models in Reaction Simulations

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models must account for these effects to provide realistic predictions. Solvation models are broadly categorized into explicit and implicit types.

Explicit Solvation: Individual solvent molecules are included in the calculation. While highly accurate, this approach is computationally very expensive.

Implicit (Continuum) Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. This method offers a good balance of accuracy and computational efficiency.

The Polarizable Continuum Model (PCM) and its variations, such as the Integral Equation Formalism PCM (IEF-PCM) and the SMD model (based on the IEF-PCM formalism), are widely used. researchgate.net For simulations involving this compound in a solvent like water or ethanol, an implicit model like SMD/IEF-PCM would be applied to the DFT calculations. This approach calculates the solvation free energy, providing a more accurate picture of the reaction energetics in solution compared to gas-phase calculations alone. researchgate.net

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a valuable tool for predicting the spectroscopic properties of molecules, including this compound. These theoretical spectra can aid in the interpretation and assignment of experimental data and provide structural insights.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J).

The standard approach involves:

Optimizing the molecular geometry, typically using DFT.

Calculating NMR shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO).

Referencing the calculated isotropic shielding values to a standard, usually Tetramethylsilane (TMS), to obtain the chemical shifts.

These predictions are highly sensitive to the chosen computational method (functional and basis set) and the molecular conformation. Machine learning algorithms are also being increasingly used to predict NMR parameters with high accuracy based on large datasets of known structures and spectra. nih.govnih.gov

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom/Group | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

|---|---|---|

| C(CH3)2 | ~1.1 - 1.3 | ~25 - 30 |

| C(CH3)2 | - | ~50 - 55 |

| NH2 | ~1.5 - 2.5 (broad) | - |

| Oxane CH2 (positions 3, 4, 5) | ~1.4 - 1.8 | ~20 - 30 |

| Oxane O-CH2 (position 6) | ~3.4 - 4.0 | ~65 - 70 |

| Oxane O-CH (position 2) | ~3.8 - 4.2 | ~95 - 100 |

Note: These are representative values derived from typical functional group ranges and are not from a specific published calculation on this molecule.

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be computed. These calculations are generally more computationally demanding than chemical shift predictions.

Theoretical Vibrational and UV-Vis Spectra Simulation

Computational methods can simulate vibrational and electronic spectra, which correspond to Infrared (IR)/Raman and Ultraviolet-Visible (UV-Vis) spectroscopy, respectively.

Vibrational Spectra: After a geometry optimization, a frequency calculation yields the harmonic vibrational frequencies of the molecule. Each frequency corresponds to a specific normal mode of vibration (e.g., stretching, bending). These calculated frequencies and their intensities can be used to generate a theoretical IR spectrum. This is invaluable for assigning peaks in an experimental spectrum to specific functional groups and molecular motions.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| N-H (Amine) | Symmetric/Asymmetric Stretch | ~3300 - 3500 |

| C-H (Alkyl) | Stretch | ~2850 - 2960 |

| N-H (Amine) | Scissoring Bend | ~1590 - 1650 |

| C-O-C (Ether) | Asymmetric Stretch | ~1070 - 1150 |

| C-N (Amine) | Stretch | ~1020 - 1250 |

Note: These are typical frequency ranges for the indicated functional groups.

UV-Vis Spectra: The simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies, which can be converted to wavelengths (λmax), and the oscillator strengths, which are related to the intensity of the absorption peaks. For a saturated amine like this compound, strong absorptions are expected only in the far UV region (< 200 nm).

In Silico Design and Virtual Screening of Derivatives

The computational exploration of this compound and its analogs represents a pivotal step in modern drug discovery, leveraging computational power to predict and analyze molecular behavior. This in silico approach facilitates the rational design of novel derivatives with potentially enhanced biological activities and provides a deeper understanding of their interactions with biological targets.

Structure-Activity Relationship (SAR) Studies through Computational Descriptors

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate the connection between the chemical structure of a molecule and its biological activity. nih.gov In the context of this compound, computational descriptors are employed to quantify various aspects of its molecular structure and physicochemical properties. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters, among others. By systematically modifying the parent structure and calculating these descriptors for the resulting derivatives, it is possible to build predictive models that guide the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) models are a sophisticated extension of SAR, establishing mathematical relationships between a set of molecular descriptors and the observed biological activity. researchgate.netnih.gov For a series of this compound derivatives, a typical QSAR study would involve the generation of a diverse set of analogs by modifying the oxane ring, the amine functionality, or the propyl linker. For each analog, a range of descriptors would be calculated.

Illustrative Computational Descriptors for SAR/QSAR Analysis:

| Descriptor Type | Specific Descriptor | Information Provided |

| Electronic | Partial Charges | Distribution of electrons within the molecule, indicating potential sites for electrostatic interactions. |

| Dipole Moment | Overall polarity of the molecule, influencing its solubility and ability to cross biological membranes. | |

| HOMO/LUMO Energies | Highest Occupied and Lowest Unoccupied Molecular Orbital energies, related to the molecule's reactivity and ability to participate in charge-transfer interactions. ekb.eg | |

| Steric | Molecular Volume | The three-dimensional space occupied by the molecule, influencing its fit within a binding site. |

| Surface Area | The accessible surface of the molecule, important for intermolecular interactions. | |

| Molar Refractivity | A measure of the molecule's volume and polarizability. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity Indices | Numerical values that describe the branching and connectivity of the molecular skeleton. |

A hypothetical dataset for a QSAR study on this compound derivatives might look as follows, where activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50):

Hypothetical QSAR Data for this compound Derivatives:

| Derivative | Modification | LogP | Molecular Weight ( g/mol ) | pIC50 |

| Parent | None | 1.8 | 143.23 | 5.2 |

| Analog 1 | 4-fluoro-oxane | 1.9 | 161.22 | 5.5 |

| Analog 2 | N-methyl | 2.1 | 157.26 | 5.1 |

| Analog 3 | 4-hydroxy-oxane | 1.2 | 159.23 | 5.8 |

| Analog 4 | N,N-dimethyl | 2.3 | 171.28 | 4.9 |

By analyzing such data, researchers can deduce that, for instance, increased hydrophilicity (lower LogP) at the 4-position of the oxane ring may correlate with higher biological activity. These insights are invaluable for the rational design of new derivatives.

Ligand-Target Interaction Modeling for Binding Mode Analysis

Understanding how a ligand interacts with its biological target at the atomic level is crucial for optimizing its efficacy. Ligand-target interaction modeling, primarily through molecular docking, is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method allows for a detailed analysis of the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. researchgate.net

In a typical workflow, a three-dimensional model of the target protein is obtained, and a library of this compound derivatives is docked into the active site. A scoring function is then used to estimate the binding affinity for each derivative, ranking them based on their predicted potency.

Key Steps in Ligand-Target Interaction Modeling:

Receptor Preparation: Obtaining and refining the 3D structure of the target protein.

Ligand Preparation: Generating low-energy 3D conformations of the this compound derivatives.

Molecular Docking: Placing the ligands into the active site of the receptor using a docking algorithm.

Scoring: Evaluating the binding poses using a scoring function to predict binding affinity.

Binding Mode Analysis: Visualizing and analyzing the interactions between the top-scoring ligands and the receptor.

The results of a docking study can be summarized in a table that highlights the key interactions and predicted binding energies.

Illustrative Docking Results for this compound Derivatives with a Hypothetical Kinase Target:

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Parent | -7.5 | Asp145, Leu83, Val34 | Hydrogen bond with Asp145; Hydrophobic interactions with Leu83 and Val34. |

| Analog 1 | -7.8 | Asp145, Leu83, Phe81 | Hydrogen bond with Asp145; Hydrophobic interactions with Leu83; Pi-stacking with Phe81. |

| Analog 3 | -8.2 | Asp145, Ser142, Leu83 | Hydrogen bonds with Asp145 and Ser142; Hydrophobic interaction with Leu83. |

| Analog 5 | -6.9 | Asp145, Leu83 | Hydrogen bond with Asp145; Hydrophobic interaction with Leu83. |

This type of analysis can reveal that a hydroxyl group at a specific position on the oxane ring (as in Analog 3) can form an additional hydrogen bond with a serine residue in the active site, leading to a more favorable docking score and potentially higher biological activity. This detailed understanding of ligand-target interactions is instrumental in guiding the optimization of lead compounds.

Applications of 2 Oxan 2 Yl Propan 2 Amine As a Versatile Chemical Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2-(Oxan-2-yl)propan-2-amine, possessing both a cyclic ether and a primary amine, allows it to be strategically incorporated into larger, more complex molecules. The primary amine serves as a reactive handle for forming new carbon-nitrogen bonds, while the oxane ring provides a defined three-dimensional structure.

Precursor for Advanced Heterocyclic Systems (e.g., Nitrogen-Containing Heterocycles)

Nitrogen-containing heterocycles are core components of many pharmaceuticals, agrochemicals, and natural products. Primary amines are fundamental starting materials for the synthesis of these ring systems. As a primary amine, this compound is a suitable precursor for a variety of nitrogen-containing heterocycles. General synthetic strategies that employ primary amines can be applied to this compound to generate advanced heterocyclic systems decorated with the bulky 2-(oxan-2-yl)propyl group.

For instance, it can participate in condensation reactions with diketones or their equivalents to form substituted pyrroles or pyridines. It can also be utilized in multicomponent reactions, such as the Biginelli or Hantzsch syntheses, to create pyrimidine and dihydropyridine scaffolds, respectively. The incorporation of the this compound moiety can influence the physicochemical properties, such as solubility and lipophilicity, of the resulting heterocyclic compounds.

Integration into Natural Product Synthesis Efforts (as a scaffold component)

In the total synthesis of natural products, chemists often employ chiral or structurally unique building blocks to construct complex molecular frameworks efficiently. While specific examples of the integration of this compound into a completed natural product synthesis are not prominently documented in the literature, its structural characteristics make it a potentially valuable scaffold component.

The oxane ring is a common feature in many natural products, particularly polyketides and marine natural products. By using this compound, synthetic chemists can introduce this cyclic ether motif along with a nitrogen-based connection point in a single step. The amine group can be transformed into an amide, sulfonamide, or other functional group to link the scaffold to other fragments during a convergent synthesis. This approach allows for the systematic modification of a natural product analogue to explore its biological activity.

Scaffold for Derivatization and Chemical Library Generation

The generation of chemical libraries, which are collections of structurally related compounds, is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The amine functionality of this compound is an excellent attachment point for diversification, making it an ideal scaffold for building such libraries.

Synthesis of Amide, Urea, and Carbamate Derivatives

The primary amine of this compound is readily converted into a wide array of stable and medicinally relevant functional groups, including amides, ureas, and carbamates. These reactions are typically high-yielding and can be performed with a large variety of commercially available reagents, making them suitable for parallel synthesis and library generation.

Amide Synthesis: Amides can be formed by reacting the amine with carboxylic acids (using a coupling agent), acid chlorides, or esters. This reaction is one of the most common methods for creating diverse libraries of compounds.

Urea Synthesis: Ureas are typically prepared by treating the amine with an isocyanate. Alternatively, sequential reactions involving phosgene or its equivalents can be used to connect two different amines.

Carbamate Synthesis: Carbamates can be synthesized by reacting the amine with a chloroformate or by other methods, such as the reaction with an alcohol in the presence of a coupling agent.

Table 1: Common Derivatization Reactions of this compound

| Derivative Type | General Reaction | Reagent Examples |

|---|---|---|

| Amide | Acylation | Benzoyl chloride, Acetic anhydride, Carboxylic acids + coupling agents |

| Urea | Reaction with Isocyanate | Phenyl isocyanate, Methyl isocyanate |

| Carbamate | Reaction with Chloroformate | Benzyl chloroformate, Ethyl chloroformate |

Creation of Substituted Analogues for Structure-Property Relationship Studies

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are essential for optimizing the properties of a lead compound. These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then measuring the effect of these changes on a desired property, such as biological activity or metabolic stability.

Using this compound as a core scaffold, a library of derivatives (e.g., amides) can be created by reacting it with a diverse set of carboxylic acids. By keeping the this compound core constant and varying the "R" group of the carboxylic acid, researchers can probe how different substituents affect the molecule's interaction with a biological target. For example, an SAR study could explore the effects of aromatic versus aliphatic R groups, or the impact of electron-donating versus electron-withdrawing substituents on the aromatic ring. This systematic approach is crucial for the rational design of molecules with improved properties.

Table 2: Hypothetical Structure-Property Relationship Study Outline

| Scaffold | Variable "R" Group (from R-COOH) | Property to Measure | Goal |

|---|---|---|---|

| 2-(Oxan-2-yl)propan-2-amide | Phenyl | Enzyme Inhibition (IC₅₀) | Establish baseline activity |

| 2-(Oxan-2-yl)propan-2-amide | 4-Chlorophenyl | Enzyme Inhibition (IC₅₀) | Probe electronic effects |

| 2-(Oxan-2-yl)propan-2-amide | 4-Methoxyphenyl | Enzyme Inhibition (IC₅₀) | Probe electronic effects |

| 2-(Oxan-2-yl)propan-2-amide | Naphthyl | Enzyme Inhibition (IC₅₀) | Probe steric effects |

| 2-(Oxan-2-yl)propan-2-amide | Cyclohexyl | Enzyme Inhibition (IC₅₀) | Compare aromatic vs. aliphatic |

Role in Materials Science and Polymer Chemistry

While the primary applications of this compound appear to be in the realm of small molecule synthesis for pharmaceutical and agrochemical research, its chemical structure suggests potential utility in materials science and polymer chemistry. The presence of a primary amine allows it to act as a monomer or a modifying agent in the creation of new polymers.

Theoretically, as a primary amine, it could undergo polycondensation reactions with di-carboxylic acids or their derivatives to form polyamides. The bulky, non-polar 2-(oxan-2-yl)propyl side chain would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties, by disrupting chain packing and reducing crystallinity. Similarly, it could react with di-isocyanates to form polyureas.

Furthermore, the amine group could be used to functionalize existing polymers. For example, it could be grafted onto polymers containing electrophilic groups (such as acid chlorides or epoxides) to modify their surface properties, introducing the oxane moiety to alter hydrophilicity or to create specific binding sites. However, it should be noted that the use of this compound in these specific applications is not yet widely reported in the scientific literature and remains a field for potential future exploration.

Monomer or Modifier in Polymer Synthesis

There is currently no scientific literature that describes the use of this compound as a monomer or a modifier in polymer synthesis. While the molecule possesses both a reactive amine group and a cyclic ether (oxane) structure, which could theoretically be incorporated into polymer chains, no studies have been published detailing such applications. The amine functionality could potentially engage in polymerization reactions such as polycondensation or serve as an initiator or chain transfer agent in certain types of polymerization. The oxane ring could also, under specific catalytic conditions, be subject to ring-opening polymerization. However, without experimental evidence, these remain hypothetical possibilities.

Precursor for Specialty Chemicals and Functional Materials

The role of this compound as a precursor for the synthesis of specialty chemicals and functional materials is not detailed in existing research. As a bifunctional molecule, it could serve as a building block in organic synthesis. The primary amine offers a site for a variety of chemical transformations, including amidation, alkylation, and the formation of imines and Schiff bases. These reactions could lead to more complex molecules with potential applications in pharmaceuticals, materials science, or other areas. Nevertheless, no specific pathways or resulting specialty chemicals originating from this compound have been reported.

Applications in Agrochemical and Dye Chemistry Research

Similarly, there is a lack of information regarding the application of this compound in the fields of agrochemical and dye chemistry research. While many heterocyclic compounds and amines are known to be core structures in various pesticides, herbicides, and dyes, there are no studies that specifically link this compound to these applications. The synthesis of azo dyes, for example, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. As an aliphatic amine, this compound would not undergo this classic reaction to form stable azo dyes. While it could potentially be incorporated as a side chain or modifying group, no such examples are found in the current body of scientific work.

Emerging Research Directions and Future Perspectives for 2 Oxan 2 Yl Propan 2 Amine Chemistry

Development of Photocatalytic and Electrosynthetic Routes

Traditional synthetic methods often require harsh reaction conditions, stoichiometric reagents, and multi-step sequences, which can limit their efficiency and sustainability. Photocatalysis and electrosynthesis have emerged as powerful alternatives, offering milder conditions and unique reactivity pathways.

Photocatalytic Routes: Visible-light photocatalysis, in particular, has revolutionized organic synthesis by enabling the generation of radical intermediates under gentle conditions. hepatochem.comnih.gov For a molecule like 2-(Oxan-2-yl)propan-2-amine, photocatalysis could open avenues for late-stage functionalization. For instance, the α-C–H bonds adjacent to the nitrogen atom could be targeted for alkylation or arylation, a challenging transformation for sterically hindered tertiary amines using conventional methods. researchgate.net A potential photocatalytic strategy could involve a hydrogen atom transfer (HAT) process, where a photocatalyst, upon excitation, initiates the abstraction of a hydrogen atom from one of the methyl groups of the propan-2-amine moiety. The resulting carbon-centered radical could then engage with a variety of radical acceptors to forge new carbon-carbon or carbon-heteroatom bonds.

| Hypothetical Photocatalytic Reaction | Catalyst System | Potential Product | Anticipated Advantages |

| α-C–H Arylation | Iridium or Ruthenium photocatalyst with a HAT co-catalyst | 2-(Oxan-2-yl)-1-phenylpropan-2-amine | High atom economy, mild conditions, late-stage functionalization potential. |

| Giese-type Addition to Alkenes | Organic dye photocatalyst | Functionalized this compound derivatives | Access to complex scaffolds, good functional group tolerance. |

Electrosynthetic Routes: Electrosynthesis offers a reagent-free method for oxidation and reduction, relying on electricity to drive chemical transformations. researchgate.net This approach could be particularly valuable for the synthesis and modification of this compound. For example, the anodic oxidation of the amine could generate a transient aminyl radical or an iminium ion, which could then participate in intramolecular cyclization reactions or intermolecular coupling processes. oup.com The precise control over the electrode potential in electrosynthesis can lead to high selectivity, avoiding over-oxidation, which can be a challenge with chemical oxidants. chim.it Furthermore, electrochemical methods could be employed in the synthesis of the tetrahydropyran (B127337) ring itself, a common motif in natural products. nih.gov

| Potential Electrosynthetic Transformation | Electrode Setup | Key Intermediate | Projected Outcome |

| Intramolecular C–H Amination | Divided cell, Carbon anode | Aminyl radical cation | Formation of novel bicyclic structures. |

| Cross-coupling with Nucleophiles | Undivided cell, Platinum electrodes | Iminium ion | Introduction of new functional groups at the α-position. |

Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis are transformative technologies that can address these challenges by enabling safer, more efficient, and scalable manufacturing of chemical compounds. researchgate.net

Flow Chemistry: Performing reactions in a continuous flow system, rather than in a traditional batch reactor, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. organic-chemistry.orgnih.gov For the synthesis of this compound, a multi-step flow process could be envisioned. rsc.orgthieme-connect.com For instance, the formation of the tetrahydropyran ring could be achieved in one reactor, followed by an in-line purification step, and then the introduction of the propan-2-amine moiety in a subsequent reactor. This integrated approach would minimize manual handling and reduce reaction times. researchgate.net

Automated Synthesis: The integration of robotics and computational control into chemical synthesis allows for high-throughput experimentation and process optimization. nih.govscispace.com An automated synthesis platform could be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound and its derivatives. innovationnewsnetwork.comchemspeed.com This would accelerate the discovery of efficient synthetic routes and facilitate the creation of a library of analogues for structure-activity relationship studies.

| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Projected) | Automated Synthesis (Projected) |

| Scale | Milligram to gram | Gram to kilogram | Milligram (for screening) |

| Safety | Handling of potentially hazardous reagents in large quantities. | In-situ generation and consumption of hazardous intermediates. | Automated handling of reagents, minimizing human exposure. |

| Efficiency | Multiple manual workup and purification steps. | In-line purification and telescoping of reaction steps. | Rapid optimization of reaction conditions. |

| Reproducibility | Operator-dependent. | Highly reproducible due to precise control of parameters. | High degree of reproducibility and data logging. |

Chemoinformatics and Data-Driven Discovery of Novel Transformations

The fields of chemoinformatics and data-driven discovery are rapidly changing the landscape of chemical research by leveraging computational tools and machine learning to predict reaction outcomes and identify novel synthetic pathways. acs.orgcheminf20.org

Chemoinformatics: By analyzing large databases of known chemical reactions, chemoinformatics tools can identify patterns in reactivity and predict the likely products of a given set of reactants. nih.gov For this compound, these tools could be used to predict its reactivity towards a wide range of reagents, helping to prioritize experimental efforts. Quantitative Structure-Property Relationship (QSPR) models could also be developed to predict the physicochemical properties of its derivatives, aiding in the design of molecules with desired characteristics.

Data-Driven Discovery: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of novel transformations. researchgate.netchemrxiv.org This approach could be used to explore the chemical space around this compound and identify previously unknown reactions. For example, a neural network could be trained to predict the regioselectivity of C–H functionalization reactions on the tetrahydropyran ring or the propan-2-amine moiety, guiding the design of new catalysts and reaction conditions. These data-driven approaches have the potential to significantly accelerate the discovery of novel transformations for this and other complex molecules. researchgate.netelsevierpure.com

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. wikipedia.orgtaylorandfrancis.com The unique combination of a hydrogen-bonding amine group and a cyclic ether in this compound makes it an interesting candidate for exploration in this field.

The protonated form of the amine group can participate in strong hydrogen bonding and electrostatic interactions, similar to how ammonium ions interact with crown ethers. tandfonline.combeilstein-journals.org The tetrahydropyran ring, with its oxygen atom capable of acting as a hydrogen bond acceptor and its hydrophobic carbon backbone, can also engage in specific molecular recognition events. researchgate.netnih.gov This dual nature suggests that this compound could act as a "guest" molecule, binding within the cavity of a larger "host" molecule, or it could self-assemble into larger supramolecular structures. fiveable.me The sterically hindered nature of the tertiary amine could also lead to unique selectivities in host-guest complexation. thno.org Potential applications could include the development of novel sensors, drug delivery systems, or stimuli-responsive materials.

常见问题

Q. Table 1: Structural and Physicochemical Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula (free) | C₇H₁₅NO | |

| Molecular Weight (free) | 143.23 g/mol | |

| Hydrochloride Formula | C₈H₁₈ClNO | |

| Likely Solubility | DCM, THF, limited H₂O |

What are the established synthetic routes for this compound, and what are their respective yields and limitations?

Basic Research Question

Two primary methodologies are applicable:

Reductive Amination :

- React 2-(oxan-2-yl)propan-2-one with ammonium acetate and a reducing agent (e.g., NaBH₃CN or LiAlH₄).

- Yield : ~50–70% (similar to ’s methods for analogous amines) .

- Limitation : Requires anhydrous conditions and careful pH control.

Nucleophilic Substitution :

- React 2-(oxan-2-yl)-2-chloropropane with ammonia under high-pressure conditions.

- Yield : ~40–60% (based on ’s alkylation strategies) .

- Limitation : Competing elimination reactions may reduce efficiency.

Q. Table 2: Synthetic Route Comparison

| Method | Yield Range | Key Challenges |

|---|---|---|

| Reductive Amination | 50–70% | Moisture sensitivity |

| Nucleophilic Substitution | 40–60% | Side-product formation |

What safety precautions are required when handling this compound in laboratory settings?

Basic Research Question

Based on structurally similar amines (e.g., and ):

- GHS Classification : Likely acute toxicity (oral, Category 4), skin/eye irritation (Category 2) .

- Handling Protocol :

- Use nitrile gloves, safety goggles, and lab coats.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a cool, dry place away from oxidizers .

Critical Step : Neutralize spills with dilute acetic acid before disposal .

How can hydrogen bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?

Advanced Research Question

- Graph Set Analysis : Apply Etter’s rules () to categorize hydrogen bonds (e.g., D , R₂²(8) motifs) using X-ray crystallography data .

- Crystallography Workflow :

Example : If the amine group forms N–H···O bonds with the oxane ring’s oxygen, this stabilizes a layered packing motif .

What advanced spectroscopic methods are suitable for resolving stereochemical ambiguities in this compound derivatives?

Advanced Research Question

- NMR :

- ¹H-¹³C HMBC : Correlate amine protons with adjacent carbons to confirm substitution patterns.

- NOESY : Detect spatial proximity between oxane protons and methyl groups on the amine.

- VCD (Vibrational Circular Dichroism) : Resolve enantiomeric excess in chiral derivatives .

Case Study : For a diastereomeric mixture, coupling constants (³Jₐₓ) in ¹H NMR can distinguish axial vs. equatorial substituents on the oxane ring .

How can computational chemistry be applied to study the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations :

- Optimize geometry of this compound and its transition states (Gaussian 16, B3LYP/6-31G*).

- Calculate activation energies (ΔG‡) for SN2 pathways at the tertiary carbon.

- MD Simulations : Predict solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS .

Prediction : Steric hindrance from the oxane ring may favor SN1 mechanisms over SN2 in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。